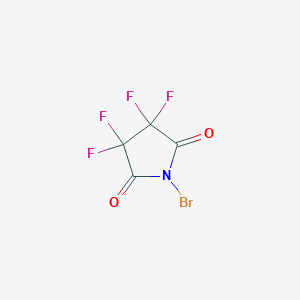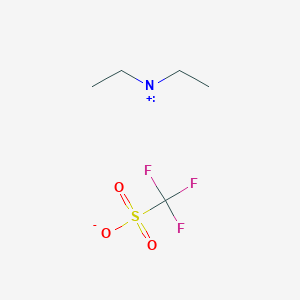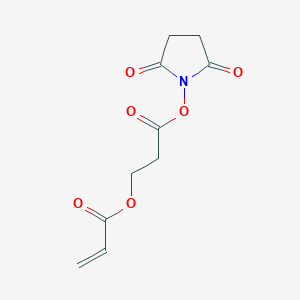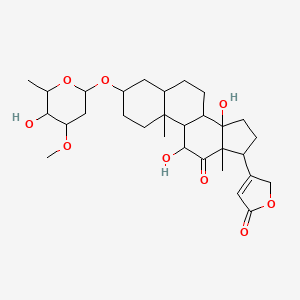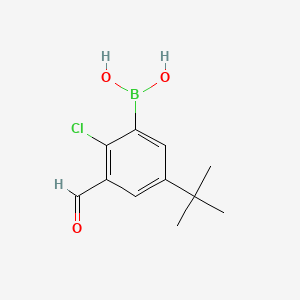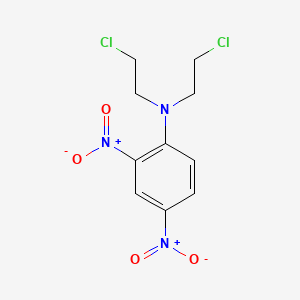
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups and two nitro groups attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as primary amines or thiols are used under basic conditions to facilitate substitution.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N,N-Bis(2-aminoethyl)-2,4-dinitroaniline.
Substitution: Formation of N,N-Bis(2-substituted ethyl)-2,4-dinitroaniline derivatives.
科学的研究の応用
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-Bis(2-chloroethyl)-2,4-dinitroaniline involves its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloroethyl groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylation mechanism is similar to that of other nitrogen mustards, which are known for their cytotoxic effects.
類似化合物との比較
Similar Compounds
N,N-Bis(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
N,N-Bis(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy due to its ability to cross-link DNA.
Tris(2-chloroethyl)amine: A compound with three chloroethyl groups, used in similar applications.
Uniqueness
N,N-Bis(2-chloroethyl)-2,4-dinitroaniline is unique due to the presence of both chloroethyl and nitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
特性
CAS番号 |
1221-57-4 |
|---|---|
分子式 |
C10H11Cl2N3O4 |
分子量 |
308.11 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C10H11Cl2N3O4/c11-3-5-13(6-4-12)9-2-1-8(14(16)17)7-10(9)15(18)19/h1-2,7H,3-6H2 |
InChIキー |
JEJLDVZFDFEZJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


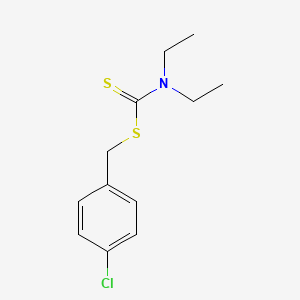



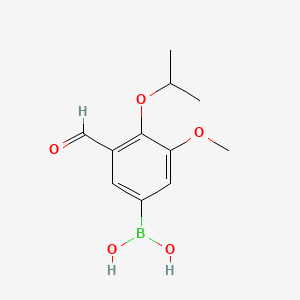
![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
